1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
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Overview
Description
The compound is a derivative of pyridazine carboxylic acid, substituted with a 3-chloro-4-fluorophenyl group. Pyridazine is a basic aromatic ring with two nitrogen atoms. The 3-chloro-4-fluorophenyl group is a phenyl ring substituted with chlorine and fluorine .
Molecular Structure Analysis
The molecular structure would likely consist of a pyridazine ring attached to a carboxylic acid group and a 3-chloro-4-fluorophenyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various reactions. For instance, the carboxylic acid group can participate in acid-base reactions, and the aromatic rings can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that it might be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Biological Activities
Anticancer and Antioxidant Properties : Research on similar compounds, such as the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has focused on creating intermediates for biologically active anticancer drugs. This involves efficient synthesis methods that yield compounds with potential biological activities (Jianqing Zhang et al., 2019).
Antimicrobial Activity : Derivatives similar to the compound have been synthesized and evaluated for their antimicrobial efficacy. For instance, fluoroquinolone-based 4-thiazolidinones derived from related compounds demonstrated significant antimicrobial properties (N. Patel, S. D. Patel, 2010).
Synthesis of New Heterocyclic Moieties : Efforts have been made to synthesize new heterocyclic compounds, with some focusing on the cytotoxic and antioxidant evaluation of newly synthesized compounds, showcasing their potential in pharmacological applications (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Methodological Advancements
- Optimized Synthesis Methods : The research on compounds related to "1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid" often involves the development and optimization of synthesis methods, aiming at improving yields and confirming structures through spectral analysis (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c12-7-5-6(1-2-8(7)13)15-10(16)4-3-9(14-15)11(17)18/h1-2,5H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCJWLLUKONOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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